molecular formula C19H39NO2 B12662046 Palmitic monoisopropanolamide, (S)- CAS No. 179951-57-6

Palmitic monoisopropanolamide, (S)-

Cat. No.: B12662046
CAS No.: 179951-57-6
M. Wt: 313.5 g/mol
InChI Key: VQNMGLLFMPXVFN-SFHVURJKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palmitic monoisopropanolamide, (S)-, typically involves the reaction of palmitic acid with isopropanolamine. The process generally requires a heating synthesis reaction in the presence of a solid metal oxide catalyst . The reaction conditions include maintaining an elevated temperature to facilitate the formation of the amide bond between the palmitic acid and isopropanolamine.

Industrial Production Methods

Industrial production methods for palmitic monoisopropanolamide, (S)-, are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The choice of catalysts and reaction parameters is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Palmitic monoisopropanolamide, (S)-, can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen, reducing the compound to its corresponding alcohol or amine.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield hydroxylated derivatives, reduction may produce alcohols or amines, and substitution reactions may result in halogenated or alkylated compounds.

Scientific Research Applications

Palmitic monoisopropanolamide, (S)-, has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of palmitic monoisopropanolamide, (S)-, involves its interaction with specific molecular targets and pathways. It is known to interact with cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARα, PPAR-δ, PPAR-γ), and transient receptor potential vanilloid type-1 (TRPV1) channels . These interactions modulate various physiological processes, including inflammation, pain perception, and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palmitic monoisopropanolamide, (S)-, is unique due to its specific stereochemistry and its distinct interaction with molecular targets. Its ability to modulate multiple pathways makes it a versatile compound for research and potential therapeutic applications.

Properties

CAS No.

179951-57-6

Molecular Formula

C19H39NO2

Molecular Weight

313.5 g/mol

IUPAC Name

N-[(2S)-2-hydroxypropyl]hexadecanamide

InChI

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m0/s1

InChI Key

VQNMGLLFMPXVFN-SFHVURJKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NC[C@H](C)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(C)O

Origin of Product

United States

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